

quantitative structure-activity relationship (QSAR) analysis of 1,3,4-oxadiazole derivatives

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Compound of Interest

Compound Name: 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

Cat. No.: B157368

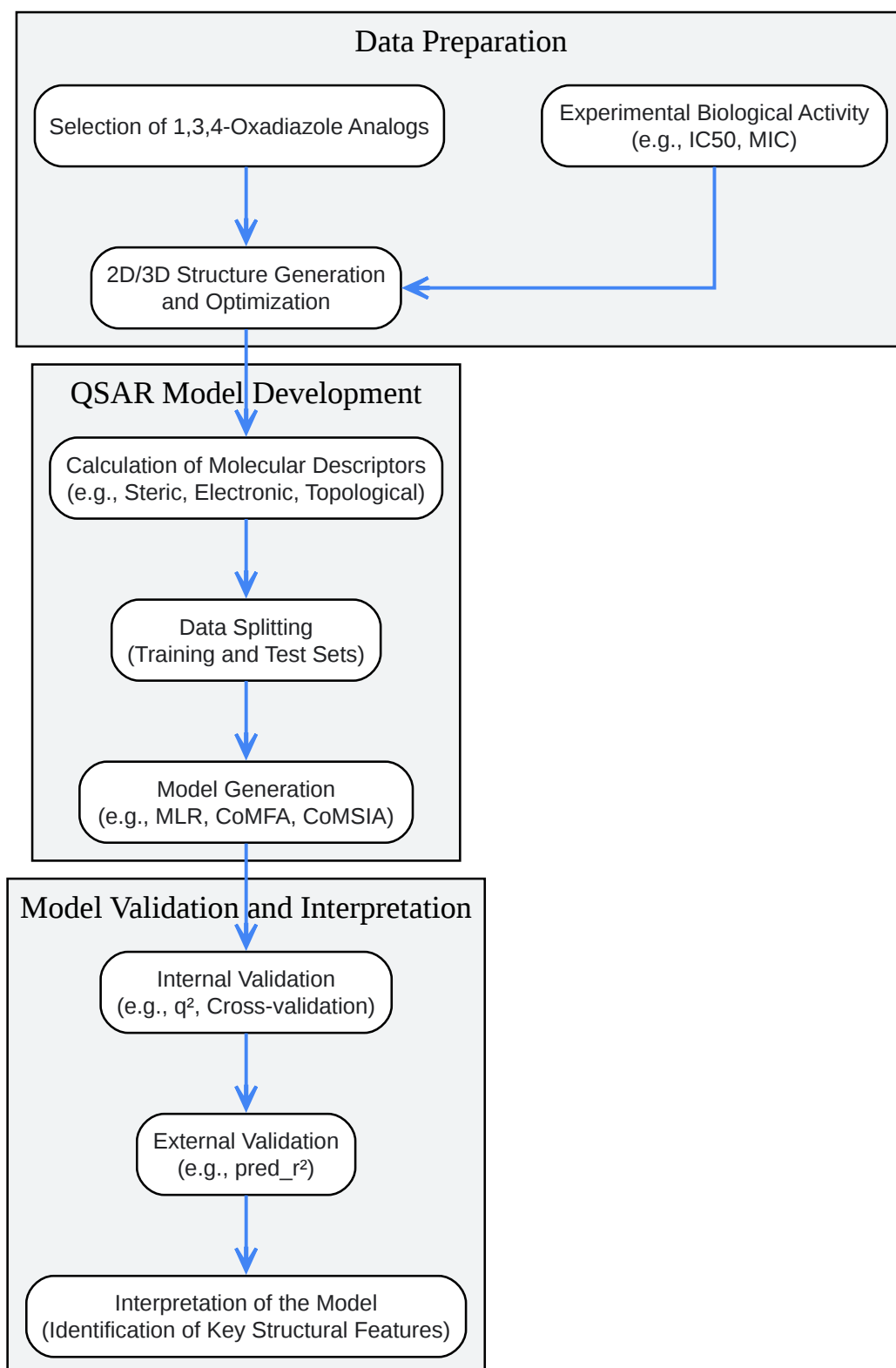
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A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.^[1] This guide provides a comparative analysis of quantitative structure-activity relationship (QSAR) studies on 1,3,4-oxadiazole derivatives, with a focus on their anticancer and antimicrobial properties. By leveraging experimental data from various studies, we aim to offer researchers, scientists, and drug development professionals a clear and objective overview of the key structural features influencing the biological potency of these compounds.

General Workflow of QSAR Analysis

Quantitative structure-activity relationship modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities. The general workflow, as applied to 1,3,4-oxadiazole derivatives, involves several key steps from data preparation to model validation and interpretation.



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Caption: A generalized workflow for a QSAR study.

The 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Its derivatives are synthesized through various chemical reactions, often involving the cyclization of acylhydrazides.^[2] The substituents at the 2 and 5 positions of the ring are crucial for determining the compound's biological activity.

Caption: The core chemical structure of 1,3,4-oxadiazole.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Several QSAR studies have been conducted to elucidate the structural requirements for the anticancer activity of 1,3,4-oxadiazole derivatives. A notable study focused on a series of these compounds as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis and growth.^{[1][3]}

QSAR Analysis of Thymidine Phosphorylase Inhibitors

A 3D-QSAR pharmacophore-based approach was employed to identify potential 1,3,4-oxadiazole derivatives as targeted TP inhibitors.^{[1][3]} The study utilized a dataset of 76 analogues with experimentally determined IC₅₀ values to develop predictive pharmacophore models.

Model	Features	r ²	q ²	ΔCost	MAE
Hypo 2	HBA, HBD, RA	0.69	0.68	77.41	0.23

- HBA: Hydrogen Bond Acceptor
- HBD: Hydrogen Bond Donor
- RA: Ring Aromatic

The model "Hypo 2" emerged as the optimal pharmacophore, indicating that hydrogen bond accepting, hydrogen bond donating, and aromatic ring features are key determinants for the anticancer activity of these compounds.^{[1][3]}

Experimental Data for Anticancer Activity

The anticancer activity of various 1,3,4-oxadiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound ID	Cell Line	IC ₅₀ (μM)	Reference Drug	Reference Drug IC ₅₀ (μM)
Compound 37	HepG2 (Liver)	0.7 ± 0.2	Raltitrexed	1.3 ± 0.2
Compound 8	HepG2 (Liver)	1.2 ± 0.2	5-Fluorouracil	21.9 ± 1.4
Compound 9	HepG2 (Liver)	0.8 ± 0.2	5-Fluorouracil	21.9 ± 1.4
Compound 33	MCF-7 (Breast)	0.34 ± 0.025	-	-
Compound 28	MCF-7 (Breast)	5.68 μg/mL	Cisplatin	11.20 μg/mL
Compound 4h	A549 (Lung)	<0.14	Cisplatin	4.98
Compound 4i	A549 (Lung)	1.59	Cisplatin	4.98
Compound 4l	A549 (Lung)	1.80	Cisplatin	4.98

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

The QSAR approach has also been instrumental in identifying the structural features of 1,3,4-oxadiazole derivatives that contribute to their antimicrobial activity. One study focused on a series of derivatives as potential inhibitors of peptide deformylase, a bacterial enzyme.[2]

QSAR Analysis of Peptide Deformylase Inhibitors

A computer-assisted multiple regression analysis was used to correlate the physicochemical and structural properties of 24 synthesized 1,3,4-oxadiazole derivatives with their antibacterial activity.[2] This analysis generated four predictive models with good statistical parameters.

While the specific descriptors for each of the four models were not detailed in the provided abstracts, the study highlights the successful application of QSAR in identifying potent

antibacterial agents.[2]

Experimental Data for Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID	Bacterial Strain	MIC (µg/mL)	Reference Drug	Reference Drug MIC (µg/mL)
Compound 4a	S. aureus	1-2	Norfloxacin	1-2
Compound 4a	MRSA	0.25-1	Vancomycin	1-2
Compound 4b	S. aureus	1-2	Norfloxacin	1-2
Compound 4b	MRSA	0.25-1	Vancomycin	1-2
Compound 4c	S. aureus	1-2	Norfloxacin	1-2
Compound 4c	MRSA	0.25-1	Vancomycin	1-2
Compound 22a	S. aureus	1.56	Levofloxacin	-
Compound 22b	B. subtilis	0.78	Levofloxacin	-
Compound 22c	B. subtilis	0.78	Levofloxacin	-
Compound 14a	P. aeruginosa	0.2 mg/mL	Ciprofloxacin	0.2 mg/mL
Compound 14b	B. subtilis	0.2 mg/mL	Ciprofloxacin	0.2 mg/mL

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- **Cell Seeding:** Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Antimicrobial Dilutions:** Serial twofold dilutions of the 1,3,4-oxadiazole derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

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